Phenyltrimethylammonium chloride
Overview
Description
Phenyltrimethylammonium chloride is an organic compound with the chemical formula C₉H₁₄ClN. It is a quaternary ammonium salt, characterized by a phenyl group attached to a nitrogen atom that is also bonded to three methyl groups. This compound is commonly used in organic synthesis and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s commonly used as a reagent in organic synthesis, suggesting that its targets may vary depending on the specific reaction .
Mode of Action
Phenyltrimethylammonium chloride is often used as a reagent in electrophilic addition reactions of alkenes . It can also serve as a reducing agent for copper(II) chloride, demonstrating its versatility in organic synthesis .
Biochemical Pathways
Its role in the reactions it facilitates, such as electrophilic addition or reduction, would influence the downstream effects on biochemical pathways .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would depend on the specific context of its use .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is used in. For instance, in electrophilic addition reactions, it can facilitate the addition of new functional groups to alkenes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is soluble in water , which can affect its reactivity in aqueous versus non-aqueous environments. Additionally, it is sensitive to moisture (hygroscopic) and should be stored below +30°C , indicating that temperature and humidity can impact its stability.
Biochemical Analysis
Biochemical Properties
It has been shown to inhibit the replication of DNA and RNA by inhibiting the activity of polymerases, which are enzymes that synthesize DNA .
Cellular Effects
It has been shown to have a beneficial effect on charge transport and stability when alloyed with 3D formamidinum lead iodide (FAPbI3) perovskite, forming a quasi-2D perovskite phase .
Molecular Mechanism
It is known that the presence of Phenyltrimethylammonium chloride leads to reduced strains and more textured perovskite layer, resulting in improved photoluminescence yield and reduced trap density .
Temporal Effects in Laboratory Settings
This compound has been shown to enhance the stability of perovskite solar cells. The champion device remains stable under 60 °C or 1 sun for 700 hours, demonstrating its potential for optoelectronic devices requiring long-term stability .
Transport and Distribution
This compound has been shown to have a beneficial effect on charge transport when alloyed with 3D formamidinum lead iodide (FAPbI3) perovskite
Preparation Methods
Phenyltrimethylammonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of trimethylamine with a phenyl halide, followed by the addition of hydrochloric acid. The reaction typically proceeds as follows:
Reaction of Trimethylamine with Phenyl Halide: Trimethylamine reacts with a phenyl halide (such as phenyl iodide) to form an intermediate.
Addition of Hydrochloric Acid: Hydrochloric acid is then added to the intermediate to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Phenyltrimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, it can act as a phase transfer catalyst in such processes.
Electrophilic Addition: It is used in electrophilic addition reactions, particularly in the synthesis of complex organic molecules.
Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenyltrimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst, facilitating reactions between compounds in different phases.
Biology: In biological research, it is used to study the effects of quaternary ammonium compounds on cellular processes.
Industry: It is used as a corrosion inhibitor for low carbon steel and in the depolymerization of polymers.
Comparison with Similar Compounds
Phenyltrimethylammonium chloride can be compared with other quaternary ammonium compounds such as:
Benzyltrimethylammonium chloride: Similar in structure but with a benzyl group instead of a phenyl group.
Tetrabutylammonium chloride: Contains four butyl groups attached to the nitrogen atom.
Tetramethylammonium chloride: Consists of four methyl groups attached to the nitrogen atom.
This compound is unique due to the presence of the phenyl group, which imparts specific chemical properties and reactivity that are different from other quaternary ammonium compounds .
Properties
IUPAC Name |
trimethyl(phenyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.ClH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYPFVXSPHGJM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3426-74-2 (Parent) | |
Record name | Trimethylanilinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6051699 | |
Record name | N,N,N-Trimethylanilinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Phenyltrimethylammonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16583 | |
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CAS No. |
138-24-9 | |
Record name | Phenyltrimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trimethylanilinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N,N-Trimethylanilinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N-trimethylanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENYLTRIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1886BWR70S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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